molecular formula C4H7N3O2S B3225356 N-(1H-Pyrazol-3-yl)methanesulfonamide CAS No. 1248201-08-2

N-(1H-Pyrazol-3-yl)methanesulfonamide

Cat. No.: B3225356
CAS No.: 1248201-08-2
M. Wt: 161.19 g/mol
InChI Key: WCRKWHVCVXNRNN-UHFFFAOYSA-N
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Description

N-(1H-Pyrazol-3-yl)methanesulfonamide is a chemical compound with the molecular formula C4H7N3O2S It is characterized by the presence of a pyrazole ring substituted with a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(1H-Pyrazol-3-yl)methanesulfonamide can be synthesized through several methods. One common approach involves the reaction of 3-aminopyrazole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with high purity .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale batch reactions. The process would likely be optimized for efficiency, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-(1H-Pyrazol-3-yl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfonic acid derivatives .

Scientific Research Applications

N-(1H-Pyrazol-3-yl)methanesulfonamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1H-Pyrazol-3-yl)methanesulfonamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    3-Aminopyrazole: A precursor in the synthesis of N-(1H-Pyrazol-3-yl)methanesulfonamide.

    Methanesulfonamide: Shares the sulfonamide functional group but lacks the pyrazole ring.

    Pyrazole: The core structure of this compound.

Uniqueness

This compound is unique due to the combination of the pyrazole ring and the methanesulfonamide group. This structural feature imparts specific chemical properties and biological activities that are distinct from its individual components .

Biological Activity

N-(1H-Pyrazol-3-yl)methanesulfonamide is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological profiles, mechanisms of action, and potential therapeutic applications, drawing from various research studies and findings.

Chemical Structure and Properties

This compound features a pyrazole ring, which is known for its biological significance. The sulfonamide group enhances its solubility and biological activity. The compound can be synthesized through various methods, often involving the reaction of pyrazole derivatives with methanesulfonyl chloride.

1. Anti-inflammatory Activity

Research indicates that pyrazolone derivatives, including this compound, exhibit significant anti-inflammatory properties. A study demonstrated that compounds with a similar structure showed inhibition of cyclooxygenases (COXs), which are crucial in prostaglandin biosynthesis. This inhibition leads to reduced inflammation and pain relief, making these compounds potential candidates for non-steroidal anti-inflammatory drugs (NSAIDs) .

Table 1: Anti-inflammatory Activity of Pyrazolone Derivatives

Compound% Inhibition at 2h% Inhibition at 3h
Phenylbutazone57.41%70.56%
This compound58.95–87.35%78.06–86.67%

2. Antimicrobial Activity

The compound has shown promising results against various pathogens. In vitro studies revealed that derivatives of pyrazolones possess antimicrobial properties, particularly against Leishmania species. Compounds similar to this compound demonstrated effective inhibition of L. amazonensis and L. infantum, with IC50 values indicating potent activity .

Table 2: Antimicrobial Activity Against Leishmania

CompoundIC50 (mM) against L. amazonensisIC50 (mM) against L. infantum
3b0.0700.059
3e0.0720.065

3. Antitubercular Activity

This compound has also been studied for its antitubercular activity against Mycobacterium tuberculosis. Structure-activity relationship (SAR) studies indicated that modifications to the core structure could enhance efficacy, achieving minimum inhibitory concentrations (MICs) below 0.5 μM in some derivatives .

Table 3: Antitubercular Activity

CompoundMIC (μM)
Pyrazolone Derivative A<0.5
Pyrazolone Derivative B>50

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Inhibition of COX Enzymes : By blocking COX enzymes, the compound reduces the synthesis of inflammatory mediators.
  • Disruption of Pathogen Metabolism : In antimicrobial applications, the compound interferes with metabolic pathways essential for pathogen survival.
  • Cell Wall Biosynthesis Inhibition : For antitubercular effects, it is suggested that the compound disrupts cell wall biosynthesis in Mtb, although further studies are needed to elucidate the exact mechanisms .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Leishmaniasis Treatment : A study compared the efficacy of this compound against standard treatments like pentamidine, demonstrating superior activity in certain derivatives.
  • Tuberculosis Therapy : Research showcased the effectiveness of modified pyrazolone derivatives in mouse models, indicating potential for clinical application in resistant strains.

Properties

IUPAC Name

N-(1H-pyrazol-5-yl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O2S/c1-10(8,9)7-4-2-3-5-6-4/h2-3H,1H3,(H2,5,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCRKWHVCVXNRNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=NN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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